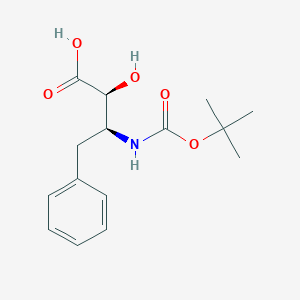

N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid

Description

Properties

IUPAC Name |

(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-11(12(17)13(18)19)9-10-7-5-4-6-8-10/h4-8,11-12,17H,9H2,1-3H3,(H,16,20)(H,18,19)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTRKISIDQZUQX-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid: A Cornerstone in Modern Drug Development

This guide provides a comprehensive technical overview of N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid, a pivotal chiral building block in contemporary pharmaceutical development. Tailored for researchers, scientists, and professionals in drug discovery, this document delves into the compound's core attributes, stereoselective synthesis, critical applications, and analytical characterization, underpinned by field-proven insights and authoritative references.

Introduction: The Strategic Importance of a Chiral Scaffold

This compound, also known as N-Boc-allophenylnorstatine, is a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry. Its rigid, stereochemically defined structure serves as a crucial pharmacophore, particularly in the design of potent and selective enzyme inhibitors. The precise spatial arrangement of its functional groups—a bulky phenyl group, a hydroxyl group, and a protected amine—makes it an ideal transition-state analog mimic for substrates of aspartic proteases. This characteristic has been instrumental in the development of a class of life-saving antiretroviral drugs, most notably HIV protease inhibitors.

The tert-butoxycarbonyl (Boc) protecting group on the amine is a key feature for its utility in synthesis, offering stability under a range of reaction conditions while allowing for facile deprotection when required for subsequent coupling reactions in multi-step drug synthesis. Understanding the nuances of its synthesis and its structural role in drug molecules is therefore paramount for any drug development professional working in related therapeutic areas.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.

| Property | Value | Reference |

| Chemical Formula | C₁₅H₂₁NO₅ | |

| Molecular Weight | 295.33 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 158-164 °C | |

| CAS Number | 116661-86-0 | |

| Solubility | Soluble in methanol, ethanol, and other organic solvents. | General knowledge |

The specific (2S,3S) stereochemistry is critical for its biological activity when incorporated into larger drug molecules. This configuration is often referred to as the "allo" form of phenylnorstatine.

Diagram: Chemical Structure of this compound

Structure of this compound.

Stereoselective Synthesis: A Methodical Approach

The synthesis of this compound with high optical purity is a significant challenge, requiring precise control over two adjacent stereocenters. One of the most effective and scalable methods involves asymmetric hydrogenation of a β-ketoester precursor using a chiral catalyst.

Mechanistic Insight: The Noyori Asymmetric Hydrogenation

The key to achieving the desired (2S,3S) stereochemistry lies in the asymmetric hydrogenation of a β-ketoester, a reaction pioneered by Nobel laureate Ryōji Noyori. This process typically employs a Ruthenium-BINAP complex as the catalyst. The chiral BINAP ligand creates a chiral environment around the ruthenium center, which directs the hydrogenation of the ketone to produce a hydroxyl group with a specific stereochemistry. The subsequent steps then establish the stereochemistry of the amino group. The mechanism involves the formation of a Ru-hydride species which coordinates to the substrate in a way that minimizes steric hindrance, leading to the preferential formation of one enantiomer.[1][2][3]

Experimental Protocol: Asymmetric Synthesis from a β-Ketoester

The following is a representative, multi-step protocol for the synthesis of this compound, starting from a commercially available β-ketoester.

Diagram: Synthetic Workflow

Sources

An In-depth Technical Guide to N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid: A Cornerstone Chiral Building Block

This guide provides a comprehensive technical overview of N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid, a pivotal chiral intermediate in modern medicinal chemistry. We will delve into its structural intricacies, physicochemical properties, stereoselective synthesis, and critical applications, particularly its role in the development of potent protease inhibitors. This document is intended for researchers, chemists, and drug development professionals who utilize complex organic molecules to engineer next-generation therapeutics.

Introduction: The Strategic Importance of a Chiral Scaffold

This compound, often abbreviated as Boc-AHPBA, is a non-proteinogenic amino acid derivative. Its significance in drug development stems from its unique three-dimensional structure, which features two adjacent chiral centers ((2S, 3S)), a hydroxyl group, and a protected amine. This specific arrangement makes it an invaluable building block for creating peptide mimics (peptidomimetics) that can effectively target and inhibit enzymes, particularly aspartic proteases.[1][2]

The molecule's structure is designed to mimic the tetrahedral transition state of peptide bond cleavage by these enzymes.[3] The tert-butoxycarbonyl (Boc) protecting group on the amine is crucial for synthetic applications, as it is stable under many reaction conditions but can be easily removed under acidic conditions, allowing for controlled peptide coupling and further molecular elaboration.[4] This combination of a specific stereochemical scaffold and synthetic versatility has cemented its role in the synthesis of antiviral drugs (e.g., for HIV), antimalarials, and other therapeutic agents.[2][3]

Structural Elucidation and Physicochemical Properties

A precise understanding of the molecule's structure is fundamental to its application. The (2S,3S) stereochemistry dictates a specific spatial arrangement of the substituents along the butyric acid backbone, which is critical for achieving high-affinity binding to the active site of target enzymes.

Chemical Structure Analysis

The core structure consists of:

-

A four-carbon butyric acid chain: This forms the backbone of the molecule.

-

A hydroxyl group (-OH) at the C2 position: This group is key to mimicking the tetrahedral intermediate in enzymatic peptide hydrolysis.[3]

-

An N-Boc protected amino group (-NHBoc) at the C3 position: The Boc group prevents unwanted side reactions of the amine during synthesis.

-

A benzyl group (-CH2-Ph) at the C3 position: The phenyl ring provides a hydrophobic interaction point, often crucial for binding to enzyme pockets.

-

Defined Stereochemistry: The absolute configuration at C2 is 'S' and at C3 is 'S'. This specific syn relationship between the hydroxyl and amino groups is essential for its biological activity.

Below is a 2D representation of the molecular structure, generated using Graphviz, to illustrate the connectivity and stereochemistry.

Caption: 2D structure of this compound.

Physicochemical Data

The identity and purity of Boc-AHPBA are confirmed through a combination of physical and spectroscopic methods. The following table summarizes its key properties.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₁NO₅ | [5][6] |

| Molecular Weight | 295.33 g/mol | [5][6] |

| CAS Number | 116661-86-0 | [5] |

| Appearance | White to off-white solid | N/A |

| Purity | Typically ≥98% (HPLC) | [6] |

| Solubility | Soluble in organic solvents (DMF, DCM), insoluble in water | [7] |

Spectroscopic data (¹H NMR, ¹³C NMR, IR) are critical for confirming the structure and stereochemistry, although readily available public spectra for this specific compound are limited. The expected proton NMR signals would include characteristic peaks for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), aromatic protons of the phenyl group (multiplets between 7.2-7.4 ppm), and distinct signals for the methine protons at C2 and C3, whose coupling constants would help confirm the syn stereochemical relationship.

Synthesis and Mechanistic Considerations

The asymmetric synthesis of Boc-AHPBA is a key challenge, requiring precise control over the two adjacent stereocenters. Several strategies have been developed, often starting from chiral precursors or employing stereoselective reactions.

Common Synthetic Approach

A widely recognized and efficient method involves the asymmetric hydrogenation of a β-keto ester precursor using a chiral catalyst, such as a Ruthenium-BINAP complex.[1] This approach establishes the required stereochemistry with high optical purity.

Expert Insight: The choice of the Ru-BINAP catalyst is critical. The BINAP ligand is a C₂-symmetric bisphosphine that creates a chiral environment around the ruthenium metal center. This chiral pocket dictates the facial selectivity of hydride delivery to the ketone, leading to the formation of the desired (2S,3S) diastereomer in high enantiomeric excess. The subsequent steps involve reduction and protection/deprotection sequences to yield the final product.

The general workflow is outlined in the diagram below.

Caption: Generalized workflow for the asymmetric synthesis of Boc-AHPBA.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative synthesis based on established chemical principles.

Step 1: Asymmetric Hydrogenation

-

A solution of methyl 4-phenyl-2-chloro-3-oxobutyrate in methanol is placed in a high-pressure reactor.

-

A catalytic amount of the Ru-BINAP complex is added under an inert atmosphere (e.g., argon).

-

The reactor is pressurized with hydrogen gas (H₂) and stirred at a controlled temperature until the reaction is complete (monitored by TLC or HPLC).

-

Rationale: This key step establishes the chirality at both C2 and C3 in a single, highly selective transformation.[1]

Step 2: Epoxidation

-

The resulting chlorohydrin is dissolved in a suitable solvent like THF.

-

A base (e.g., sodium methoxide) is added slowly at low temperature to induce intramolecular cyclization.

-

The reaction forms the corresponding chiral epoxide.

-

Rationale: This converts the chlorohydrin into a more reactive electrophile for the subsequent introduction of the amino group.

Step 3: Ring-Opening and Protection

-

The chiral epoxide is subjected to regioselective ring-opening with an amine source. For example, using sodium azide followed by reduction is a common strategy.

-

The resulting amino alcohol is then protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane (DCM).

-

Finally, saponification of the methyl ester yields the target carboxylic acid.

-

Rationale: The Boc protection is essential for isolating a stable intermediate that can be used directly in peptide synthesis without the need for further manipulation of the amino group.

Applications in Drug Development

The primary application of this compound is as a key structural motif in protease inhibitors.[2][8] Uncontrolled proteolysis is a factor in many diseases, making protease enzymes attractive drug targets.[9]

-

HIV Protease Inhibitors: Many successful antiretroviral drugs, such as Atazanavir and Saquinavir, contain a hydroxyethylamine core that is derived from or is analogous to the AHPBA structure. This unit mimics the peptide substrate's transition state, binding tightly to the HIV protease active site and blocking its function, thereby preventing viral maturation.

-

Antimalarial Agents: Aspartic proteases in the malaria parasite Plasmodium falciparum, known as plasmepsins, are essential for the parasite's life cycle. They digest hemoglobin to provide nutrients.[3] Inhibitors designed using the AHPBA scaffold can block this process, representing a promising strategy for antimalarial drug development.[3]

-

Other Therapeutic Areas: The versatile nature of this building block allows its use in designing inhibitors for other proteases implicated in various diseases, including renin inhibitors for hypertension and cathepsin inhibitors for various inflammatory and neurodegenerative disorders.[1]

Conclusion

This compound is more than just a chemical reagent; it is a testament to the power of stereocontrolled synthesis in modern drug discovery. Its precisely defined three-dimensional structure provides a privileged scaffold for designing highly potent and selective enzyme inhibitors. As our understanding of the roles of proteases in disease continues to expand, the demand for such sophisticated and versatile chiral building blocks will undoubtedly grow, ensuring its continued importance in the development of future medicines.

References

- The Asymmetric Synthesis of (2S,3S)-3-N-tert-Butoxycarbonylamino-2-Hydroxy-4-Phenylbutanoic Acid: A Core Component of Protease Inhibitors. Google Scholar.

- (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid. MySkinRecipes.

- Synthesis of protease inhibitors deriv

- (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid. Benchchem.

- Boc-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid. J&K Scientific.

- Ácido Boc-(2S-3S)-3-amino-2-hidroxi-4-fenilbutírico. Chem-Impex.

- Design and Synthesis of Proteinase Inhibitors. University of Kansas Medicinal Chemistry.

- (2s,3s)-3-amino-2-hydroxy-4-phenylbutyric acid suppliers USA. USA Chemical Suppliers.

- (2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid. Sigma-Aldrich.

- (2S,3S)-3-[(t-Butoxycarbonyl)amino]-2-hydroxy-4-phenylbutyric acid. Biocompare.

Sources

- 1. The Asymmetric Synthesis of (2S,3S)-3-N-tert-Butoxycarbonylamino-2-Hydroxy-4-Phenylbutanoic Acid: A Core Component of Protease Inhibitors [internationaljournalssrg.org]

- 2. (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid [myskinrecipes.com]

- 3. proceedings.blucher.com.br [proceedings.blucher.com.br]

- 4. chemimpex.com [chemimpex.com]

- 5. (2s,3s)-3-amino-2-hydroxy-4-phenylbutyric acid suppliers USA [americanchemicalsuppliers.com]

- 6. biocompare.com [biocompare.com]

- 7. benchchem.com [benchchem.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Design and Synthesis of Proteinase Inhibitors | Medicinal Chemistry [medchem.ku.edu]

(2S,3S)-3-[(t-Butoxycarbonyl)amino]-2-hydroxy-4-phenylbutyric acid introduction

An In-Depth Technical Guide to (2S,3S)-3-[(t-Butoxycarbonyl)amino]-2-hydroxy-4-phenylbutyric acid: A Cornerstone for Modern Protease Inhibitors

Authored by a Senior Application Scientist

This guide provides an in-depth technical exploration of (2S,3S)-3-[(t-Butoxycarbonyl)amino]-2-hydroxy-4-phenylbutyric acid, a chiral building block of paramount importance in contemporary drug development. Targeted at researchers, medicinal chemists, and process development scientists, this document elucidates the molecule's fundamental properties, its critical role in inhibiting aspartic proteases, and the sophisticated synthetic strategies required for its stereochemically precise production. We will delve into the causality behind experimental designs, present validated analytical protocols, and contextualize its application within the synthesis of leading antiviral therapeutics.

Introduction: The Significance of a Chiral Scaffold

(2S,3S)-3-[(t-Butoxycarbonyl)amino]-2-hydroxy-4-phenylbutyric acid, often referred to by synonyms such as Boc-AHPBA (Boc-Allophenylnorstatine), is a non-proteinogenic α-hydroxy-β-amino acid.[1][2] Its structure is not merely a synthetic curiosity but a masterfully designed scaffold that mimics the transition state of peptide bond hydrolysis by aspartic proteases.[3][4] This characteristic makes it an indispensable component in the rational design of highly potent and selective enzyme inhibitors.[2][5]

The precise stereochemistry—(2S,3S)—is not accidental; it is fundamental to the molecule's biological activity. This specific spatial arrangement of the hydroxyl, amino, and phenyl groups allows for optimal binding within the active site of enzymes like HIV-1 protease, making it a cornerstone for blockbuster antiretroviral drugs, including Atazanavir and as a key component for intermediates used in the synthesis of Darunavir.[6][7][8][9] This guide provides the foundational knowledge required to synthesize, analyze, and strategically employ this vital pharmaceutical intermediate.

Physicochemical and Structural Properties

A thorough understanding of the molecule's physical properties is the bedrock of its successful application in multi-step syntheses and formulation development.

| Property | Value | Source(s) |

| Chemical Name | (2S,3S)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxy-4-phenylbutyric acid | [10] |

| Synonyms | Boc-AHPBA-OH; Boc-Apns-OH; N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid | [11][12] |

| CAS Number | 116661-86-0 | [11] |

| Molecular Formula | C₁₅H₂₁NO₅ | [10] |

| Molecular Weight | 295.33 g/mol | [10] |

| Appearance | White to off-white solid | [13] |

| Purity | ≥ 99% (Chiral and HPLC Purity) | [10][11] |

| Predicted Boiling Point | 499.1 ± 45.0 °C | [14] |

| Predicted Density | 1.2 ± 0.1 g/cm³ | [14] |

The Scientific Imperative: A Mimic of Nature's Transition State

The efficacy of Boc-AHPBA as a pharmacophore stems from its function as a transition-state analogue inhibitor of aspartic proteases.

Mechanism of Protease Inhibition

Aspartic proteases, such as HIV-1 protease, utilize a pair of aspartic acid residues in their active site to catalyze the hydrolysis of peptide bonds.[4] The reaction proceeds through a tetrahedral transition state that is inherently unstable. The core structure of Boc-AHPBA, particularly the (2S)-hydroxyl group, is designed to mimic this tetrahedral intermediate. It acts as a non-cleavable surrogate that binds with high affinity to the active site, effectively blocking the enzyme's catalytic function. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the amine, preventing unwanted side reactions during synthesis and allowing for its strategic removal during the final stages of drug assembly.[13][15]

Caption: AHPBA core binding to an aspartic protease active site.

The Criticality of Stereochemistry

The (2S,3S) configuration is essential for potent inhibition. This specific arrangement ensures that the hydroxyl, amino, and phenyl groups are correctly oriented to engage with their respective binding pockets and catalytic residues within the enzyme. Any deviation from this stereochemistry leads to a dramatic loss of biological activity due to steric clashes and the loss of key hydrogen bonding and hydrophobic interactions. Therefore, synthetic routes must be highly stereocontrolled to produce the desired isomer exclusively.

Synthesis Strategies: A Comparative Analysis

The synthesis of a molecule with two adjacent chiral centers is a significant chemical challenge. Several strategies have been developed, each with distinct advantages and drawbacks. The choice of route often depends on factors like scale, cost, and the availability of specialized catalysts.

Route 1: Asymmetric Hydrogenation

This modern approach is valued for its efficiency and high stereoselectivity. It establishes the required chirality through a catalyst-controlled reduction, minimizing the need for resolving racemic mixtures.[1]

Causality: The core of this strategy is the use of a chiral catalyst, such as a Ruthenium-BINAP complex (Ru-BINAP).[1][16] The chiral ligands on the metal coordinate the substrate in a specific orientation, forcing the addition of hydrogen from one face of the molecule. This directed attack preferentially forms one stereoisomer, in this case, leading to the desired (2S,3S) configuration after subsequent chemical transformations.

Workflow Diagram: Asymmetric Hydrogenation Route

Sources

- 1. internationaljournalssrg.org [internationaljournalssrg.org]

- 2. (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. Proteases: nature’s destroyers and the drugs that stop them - MedCrave online [medcraveonline.com]

- 5. scbt.com [scbt.com]

- 6. Synthetic method of atazanavir intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 7. A three step continuous flow synthesis of the biaryl unit of the HIV protease inhibitor Atazanavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. biocompare.com [biocompare.com]

- 11. (2r,3r)-3-amino-2-hydroxy-4-phenylbutyric acid suppliers USA [americanchemicalsuppliers.com]

- 12. (2s,3s)-3-amino-2-hydroxy-4-phenylbutyric acid suppliers USA [americanchemicalsuppliers.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. (2R,3S)-3-tert-butoxycarbonylamino-2-hydroxy-4-phenylbutyric acid|lookchem [lookchem.com]

- 15. chemimpex.com [chemimpex.com]

- 16. The Asymmetric Synthesis of (2S,3S)-3-N-tert-Butoxycarbonylamino-2-Hydroxy-4-Phenylbutanoic Acid: A Core Component of Protease Inhibitors [internationaljournalssrg.org]

The Strategic Role of Boc-AHPBA-OH in Modern Medicinal Chemistry: A Technical Guide to Synthesizing Advanced Protease Inhibitors

Abstract

(3S,4S)-4-(tert-butoxycarbonylamino)-3-hydroxy-5-phenylpentanoic acid (Boc-AHPBA-OH) has emerged as a cornerstone chiral building block in contemporary medicinal chemistry. Its unique stereochemistry and functional group array make it an invaluable scaffold for the synthesis of potent protease inhibitors, most notably in the fight against the Human Immunodeficiency Virus (HIV). This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles and practical applications of Boc-AHPBA-OH. We will delve into its pivotal role in the synthesis of advanced peptidomimetics, with a particular focus on the HIV-1 protease inhibitor Atazanavir. This guide will elucidate the causality behind experimental choices in synthetic protocols, detail the mechanism of action of AHPBA-based inhibitors, and present a framework for the rational design of next-generation therapeutics.

Introduction: The Significance of the AHPBA Scaffold

Proteases are a class of enzymes that catalyze the cleavage of peptide bonds in proteins and are essential for the life cycle of many pathogens, including HIV.[1] The HIV-1 protease, an aspartic protease, is responsible for the post-translational modification of viral polyproteins into mature, functional proteins, a critical step in the viral replication cycle.[2][3] Inhibition of this enzyme leads to the production of immature, non-infectious viral particles, making it a prime target for antiretroviral therapy.[1]

The (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid (AHPBA) scaffold is a transition-state isostere that mimics the tetrahedral intermediate of peptide bond hydrolysis.[1] This structural mimicry allows AHPBA-containing molecules to bind with high affinity to the active site of aspartic proteases. The tert-butoxycarbonyl (Boc) protecting group on the amine of AHPBA-OH is crucial for its application in peptide synthesis. It prevents unwanted side reactions at the amine terminus, allowing for controlled, stepwise elongation of the peptide chain.[4] The Boc group is stable under various reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), revealing the free amine for subsequent coupling reactions.[2][5]

Mechanism of Action: How AHPBA-based Inhibitors Disrupt HIV Protease Function

HIV-1 protease is a homodimeric enzyme with a C2-symmetric active site containing a pair of catalytic aspartate residues (Asp25 and Asp25').[6] These residues act as a general acid-base catalyst to hydrolyze the peptide bond of the viral polyproteins.

AHPBA-based inhibitors, such as Atazanavir, are designed to fit snugly within this active site. The hydroxyl group of the AHPBA core forms a key hydrogen bond with the catalytic aspartate dyad, mimicking the transition state of the natural substrate.[6] The phenyl group and other side chains of the inhibitor engage in hydrophobic and van der Waals interactions with the various subsites (S1, S2, S1', S2', etc.) of the protease active site, further enhancing binding affinity.

The following diagram illustrates the central role of HIV protease in the viral replication cycle and the point of intervention for protease inhibitors.

Figure 1: Simplified schematic of the HIV replication cycle highlighting the critical maturation step mediated by HIV protease.

Synthetic Application: Step-by-Step Synthesis of an Atazanavir Precursor using Boc-AHPBA-OH

The synthesis of Atazanavir is a multi-step process that beautifully illustrates the utility of Boc-AHPBA-OH as a chiral starting material. Below is a detailed, self-validating protocol for the synthesis of a key intermediate, showcasing the coupling of a Boc-AHPBA-OH-derived epoxide with a hydrazine derivative.

Synthesis of (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane

The synthesis begins with the conversion of N-Boc-L-phenylalanine to the corresponding epoxide, a key electrophile in the subsequent coupling step.

-

Step 1: Activation of N-Boc-L-phenylalanine: N-tert-butyloxycarbonyl-L-phenylalanine is activated, for example, by converting it to an active ester.[7]

-

Step 2: Reaction with a Ylide Reagent: The activated ester is then reacted with a sulfonium ylide, which introduces the epoxide precursor.[7]

-

Step 3: Reduction and Ring Closure: The resulting intermediate is reduced and then treated with a base to facilitate intramolecular cyclization to form the desired (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane.[7][8]

Coupling with tert-Butyl Carbazate

This step involves the nucleophilic ring-opening of the epoxide by a hydrazine derivative.

-

Reaction: (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane is reacted with tert-butyl carbazate.[9][10] This reaction is typically carried out in a suitable solvent such as isopropanol at elevated temperatures. The nucleophilic nitrogen of the hydrazine attacks the less sterically hindered carbon of the epoxide, leading to the formation of a new carbon-nitrogen bond and opening of the epoxide ring to a hydroxyl group.

Deprotection and Further Elaboration

The Boc protecting group is then removed to allow for the coupling of the next fragment of the Atazanavir molecule.

-

Boc Deprotection: The product from the previous step is treated with a strong acid, such as hydrochloric acid in an organic solvent like dioxane or methanol, to cleave the Boc group and expose the primary amine.[2][5]

-

Subsequent Coupling: The resulting free amine can then be coupled with the next building block, N-methoxycarbonyl-L-tert-leucine, using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

The following diagram outlines the core synthetic workflow for assembling the Atazanavir backbone, starting from the Boc-AHPBA-OH derived epoxide.

Figure 2: Key steps in the synthesis of the Atazanavir backbone utilizing a Boc-AHPBA-OH derived epoxide.

Structure-Activity Relationship (SAR) and Potency of AHPBA-based Inhibitors

The potency of AHPBA-based inhibitors is highly dependent on the nature of the substituents at various positions, which interact with the different subsites of the HIV protease active site. Structure-activity relationship (SAR) studies are crucial for optimizing the efficacy of these inhibitors. For instance, modifications at the P1 and P2 positions of the inhibitor can significantly impact its binding affinity and pharmacokinetic properties.

The following table summarizes the in vitro potencies (IC50 values) of Atazanavir and other representative HIV protease inhibitors against wild-type HIV.

| Inhibitor | Target | IC50 (nM) |

| Atazanavir | HIV-1 Protease (Wild-Type) | 2.6 - 7.3 |

| Lopinavir | HIV-1 Protease (Wild-Type) | 6.5 |

| Ritonavir | HIV-1 Protease (Wild-Type) | 15 |

| Saquinavir | HIV-1 Protease (Wild-Type) | 3.3 |

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.[11][12]

Furthermore, the emergence of drug-resistant strains of HIV necessitates the continuous development of new inhibitors. The I50L mutation in the HIV protease is a signature mutation that confers resistance to Atazanavir.[13][14] However, interestingly, this mutation can also increase the susceptibility of the virus to other protease inhibitors.[13][15] This highlights the complex interplay between inhibitor structure and viral evolution.

Conclusion and Future Perspectives

Boc-AHPBA-OH remains a vital and versatile building block in medicinal chemistry, enabling the synthesis of complex and highly potent protease inhibitors. Its inherent stereochemistry and the strategic use of the Boc protecting group provide a robust platform for the construction of peptidomimetic drugs. The successful development of Atazanavir stands as a testament to the power of rational drug design centered around the AHPBA scaffold.

Future research in this area will likely focus on the design of novel AHPBA-based inhibitors that can overcome existing drug resistance mechanisms. This will involve the exploration of new side-chain functionalities that can form novel interactions with the protease active site, particularly with the backbone atoms, to create inhibitors that are less susceptible to resistance mutations.[6][16] The continued application of structure-based drug design, coupled with innovative synthetic strategies, will undoubtedly lead to the development of the next generation of life-saving antiretroviral therapies.

References

-

HIV Replication Cycle. (2018). National Institute of Allergy and Infectious Diseases (NIAID). [Link]

-

A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022). MDPI. [Link]

-

The HIV Life Cycle. (2023). HIVinfo.NIH.gov. [Link]

-

Acids - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Wordpress. [Link]

-

Peptide Synthesis. (2023). Chemistry LibreTexts. [Link]

-

Atazanavir Signature I50L Resistance Substitution Accounts for Unique Phenotype of Increased Susceptibility to Other Protease Inhibitors in a Variety of Human Immunodeficiency Virus Type 1 Genetic Backbones. (2006). Journal of Virology. [Link]

- Synthesis method of (2S,3S) -3- (tert-butyloxycarbonylamino) -1, 2-epoxy-4-phenylbutane. (2021).

-

Resistance summary of new PIs: atazanavir and tipranavir. (2003). HIV i-Base. [Link]

-

Atazanavir: its role in HIV treatment. (2008). Therapeutics and Clinical Risk Management. [Link]

-

Molecular Basis for Increased Susceptibility of Isolates with Atazanavir Resistance-Conferring Substitution I50L to Other Protease Inhibitors. (2006). Journal of Virology. [Link]

-

Resistance to Atazanavir. (n.d.). NATAP. [Link]

-

Structure-based Design of Novel HIV-1 Protease Inhibitors to Combat Drug Resistance. (2006). Journal of Medicinal Chemistry. [Link]

-

New Approaches to HIV Protease Inhibitor Drug Design II: Testing the substrate envelope hypothesis to avoid drug resistance and discover robust inhibitors. (2013). Current Opinion in Virology. [Link]

-

tert-Butyl 3-(4-Cyano-5-phenylisothiazol-3-yl)carbazate. (2009). MDPI. [Link]

-

Protease Inhibitors: A review. (2013). ResearchGate. [Link]

-

Palladium-catalyzed cross-coupling between vinyl halides and tert-butyl carbazate: first general synthesis of the unusual N-Boc-N-alkenylhydrazines. (2007). Organic Letters. [Link]

-

Palladium-Catalyzed Cross-Coupling Between Vinyl Halides and tert-Butyl Carbazate: First General Synthesis of the Unusual N-Boc-N-alkenylhydrazines. (2007). ResearchGate. [Link]

-

Design and Synthesis of HIV-1 Protease Inhibitors Featuring a Bicyclic Hexahydropyrrolofuran Scaffold. (2020). Purdue University Graduate School. [Link]

-

tert-Butyl Carbazate (N-Boc-Hydrazine). (2022). MDPI. [Link]

-

tert-Butyl carbazate. (n.d.). PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Acids - Wordpress [reagents.acsgcipr.org]

- 6. Structure-based design of novel HIV-1 protease inhibitors to combat drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN113004227A - Synthesis method of (2S,3S) -3- (tert-butyloxycarbonylamino) -1, 2-epoxy-4-phenylbutane - Google Patents [patents.google.com]

- 8. Page loading... [guidechem.com]

- 9. mdpi.com [mdpi.com]

- 10. Palladium-catalyzed cross-coupling between vinyl halides and tert-butyl carbazate: first general synthesis of the unusual N-Boc-N-alkenylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Atazanavir: its role in HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Atazanavir Signature I50L Resistance Substitution Accounts for Unique Phenotype of Increased Susceptibility to Other Protease Inhibitors in a Variety of Human Immunodeficiency Virus Type 1 Genetic Backbones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Resistance to Atazanavir [natap.org]

- 15. Molecular Basis for Increased Susceptibility of Isolates with Atazanavir Resistance-Conferring Substitution I50L to Other Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New Approaches to HIV Protease Inhibitor Drug Design II: Testing the substrate envelope hypothesis to avoid drug resistance and discover robust inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Architect: A Technical Guide to (2S,3S)-Boc-Apns-OH, a Cornerstone of Modern Antiviral Therapeutics

Foreword: Beyond the Bench – A Molecule's Journey from Obscurity to Lifesaving Intermediary

In the intricate world of medicinal chemistry, the final, heralded drug molecule often stands in the spotlight, its name synonymous with healing and hope. Yet, behind every blockbuster therapeutic lies a supporting cast of lesser-known, yet indispensable, molecules. These are the chiral building blocks, the meticulously designed intermediates, the unseen architects that make the synthesis of complex, life-altering drugs possible. This guide delves into the story of one such molecule: (2S,3S)-Boc-Apns-OH.

While its name may not be common parlance outside of specialized laboratories, its impact is felt by millions. This N-Boc-protected amino alcohol, more formally known as (2S,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-4-phenylbutanoic acid, emerged not from a singular "eureka" moment, but from the persistent, rational drug design efforts that revolutionized HIV/AIDS treatment. Its discovery is intrinsically woven into the development of HIV protease inhibitors, a class of drugs that transformed a fatal diagnosis into a manageable chronic condition. This guide will illuminate the discovery, synthesis, and profound significance of (2S,3S)-Boc-Apns-OH, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its pivotal role in modern medicine.

Section 1: The Genesis of a Key Intermediate – A Story of Rational Drug Design

The discovery of (2S,3S)-Boc-Apns-OH is not a standalone event but a testament to the power of structure-based drug design in the fight against HIV. In the late 1980s and early 1990s, the identification and characterization of the HIV-1 protease, an enzyme essential for viral maturation, became a critical turning point in AIDS research.[1][2] Scientists understood that inhibiting this enzyme would prevent the virus from producing mature, infectious virions.

The HIV protease is an aspartic protease, and its mechanism involves the hydrolysis of peptide bonds in viral polyproteins.[3][4][5] The initial strategy for designing inhibitors was to create "peptide mimetics" – molecules that resemble the natural substrates of the protease but contain a non-hydrolyzable bond.[1][2] This led to the development of compounds incorporating a hydroxyethylamine isostere, which mimics the tetrahedral transition state of peptide bond hydrolysis.[6][7] The hydroxyl group in this isostere is crucial for binding to the catalytic aspartate residues in the active site of the protease.[8][9][10]

It was within this context of developing potent and specific HIV protease inhibitors that the need for chiral building blocks like (2S,3S)-Boc-Apns-OH arose. The specific stereochemistry of this molecule is paramount for its function. The (2S,3S) configuration ensures the correct spatial orientation of the phenyl group, the hydroxyl group, and the amino group to fit precisely into the active site of the HIV protease, maximizing binding affinity and inhibitory activity of the final drug. The Boc (tert-butoxycarbonyl) protecting group, a staple in peptide synthesis, allows for the controlled, stepwise assembly of the final complex drug molecule by preventing unwanted side reactions of the amino group.[5]

The significance of (2S,3S)-Boc-Apns-OH was particularly amplified with the development of second-generation HIV protease inhibitors like darunavir. Darunavir was specifically designed to be effective against drug-resistant strains of HIV, and its synthesis heavily relies on a key epoxide intermediate, (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane, which is directly synthesized from (2S,3S)-Boc-Apns-OH or a closely related precursor.[7][11][12]

Section 2: The Art of Stereocontrol – Synthesis of (2S,3S)-Boc-Apns-OH

The synthesis of (2S,3S)-Boc-Apns-OH is a study in asymmetric synthesis, where the precise control of stereochemistry is paramount. Various strategies have been developed to achieve the desired (2S,3S) configuration with high diastereoselectivity and enantioselectivity. A common and effective approach involves the diastereoselective reduction of a corresponding α-amino-β-keto ester.

Below is a representative, multi-step synthetic workflow, followed by a detailed experimental protocol for a key transformation.

Synthetic Workflow Overview

Caption: General synthetic workflow for (2S,3S)-Boc-Apns-OH and its conversion to antiviral agents.

Detailed Experimental Protocol: Diastereoselective Reduction

This protocol describes the diastereoselective reduction of an N-Boc-protected α-amino-β-keto ester to yield (2S,3S)-Boc-Apns-OH. The choice of reducing agent and reaction conditions is critical for achieving the desired syn diastereomer.[3][8][13][14]

Objective: To synthesize (2S,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-4-phenylbutanoic acid through the diastereoselective reduction of a precursor keto ester.

Materials:

-

N-Boc-3-amino-2-oxo-4-phenylbutanoic acid ethyl ester

-

Lithium triethylborohydride (LiEt₃BH, "Super-Hydride®") 1.0 M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Ethanol (EtOH)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

-

Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, and magnetic stirrer.

-

Thin-layer chromatography (TLC) apparatus for reaction monitoring.

Procedure:

-

Reaction Setup: A dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with N-Boc-3-amino-2-oxo-4-phenylbutanoic acid ethyl ester (1.0 eq).

-

Dissolution: Anhydrous THF is added to dissolve the starting material completely.

-

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Addition of Reducing Agent: The lithium triethylborohydride solution (1.2 eq) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Reaction Monitoring: The reaction progress is monitored by TLC. The reaction is typically complete within 2-4 hours at -78 °C.

-

Quenching: Once the starting material is consumed, the reaction is cautiously quenched at -78 °C by the slow, dropwise addition of anhydrous ethanol, followed by saturated aqueous NH₄Cl solution.

-

Workup: The reaction mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted three times with ethyl acetate. The combined organic layers are washed with water and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (2S,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-4-phenylbutanoic acid ethyl ester.

-

Saponification: The resulting ester is then saponified using a standard procedure (e.g., LiOH in a THF/water mixture) to yield the final product, (2S,3S)-Boc-Apns-OH.

Self-Validation: The stereochemical purity of the product should be confirmed using chiral HPLC or by NMR analysis of a Mosher's ester derivative. The diastereomeric ratio can be determined by ¹H NMR of the crude product before purification.

Section 3: The Indispensable Role in Antiviral Drug Synthesis

The primary significance of (2S,3S)-Boc-Apns-OH lies in its role as a crucial precursor to potent HIV protease inhibitors. Its epoxide derivative, (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane, is a versatile intermediate for the synthesis of a wide range of these antiviral agents.[4][9][11]

Mechanism of HIV Protease Inhibition

The final drug molecules derived from (2S,3S)-Boc-Apns-OH function by competitively inhibiting the HIV-1 protease. They bind to the active site of the enzyme, preventing it from cleaving the viral Gag-Pol polyprotein, which is a critical step in the viral life cycle for producing mature, infectious virions.[1][4][15]

Caption: Simplified schematic of HIV protease inhibition by drugs derived from (2S,3S)-Boc-Apns-OH.

Quantitative Data and Physicochemical Properties

The following table summarizes key data related to the synthesis and properties of (2S,3S)-Boc-Apns-OH and its unprotected counterpart.

| Parameter | Value | Reference |

| (2S,3S)-Boc-Apns-OH | ||

| IUPAC Name | (2S,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-4-phenylbutanoic acid | [16] |

| Molecular Formula | C₁₅H₂₁NO₅ | [16] |

| Molecular Weight | 295.33 g/mol | [16] |

| Purity | ≥ 99% (HPLC, Chiral purity) | [16] |

| (2S,3S)-Apns-OH | ||

| IUPAC Name | (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid | [11][17] |

| Molecular Formula | C₁₀H₁₃NO₃ | [11][18] |

| Molecular Weight | 195.22 g/mol | [11][18] |

| Boiling Point | 428.5±45.0 °C (Predicted) | [11] |

| Density | 1.285±0.06 g/cm³ (Predicted) | [11] |

| Representative Synthetic Yields | ||

| Diastereoselective Reduction | >95:5 dr (syn:anti) | [3][8] |

| Epoxidation Step | 80-90% | [19][20][21][22] |

Section 4: Future Perspectives and Broader Significance

While firmly established in the synthesis of HIV protease inhibitors, the utility of (2S,3S)-Boc-Apns-OH and similar chiral amino alcohols is not limited to this therapeutic area. The hydroxyethylamine scaffold is a privileged structure in medicinal chemistry and is being explored for the inhibition of other aspartic proteases, such as β-secretase (BACE-1), a key target in Alzheimer's disease research.[23] Furthermore, derivatives have shown potential as antimalarial agents.[23]

The story of (2S,3S)-Boc-Apns-OH is a powerful illustration of how fundamental research in organic synthesis and medicinal chemistry can lead to the creation of molecules that form the backbone of life-saving medicines. Its continued study and application will undoubtedly contribute to the development of new therapeutics for a range of diseases in the years to come.

References

- Current time information in Kansas City, MO, US. (n.d.). Google.

- Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols. (2004). Tetrahedron Letters, 45(7), 1441-1444.

- Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols. (2004). Canadian Journal of Chemistry, 82(2), 238-243.

-

Discovery and development of HIV-protease inhibitors. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

- Rich, D. H., Sun, C. Q., Vara Prasad, J. V. N., Pathiasseril, A., Toth, M. V., Marshall, G. R., Clare, M., Mueller, R. A., & Houseman, K. (1991). Effect of hydroxyl group configuration in hydroxyethylamine dipeptide isosteres on HIV protease inhibition. Evidence for multiple binding modes. Journal of Medicinal Chemistry, 34(3), 1222–1225.

- Olsen, D. B., et al. (2004). Diastereoselective Reduction of a Chiral N-Boc-Protected δ-Amino-α,β-unsaturated γ-Keto Ester Phe-Gly Dipeptidomimetic. The Journal of Organic Chemistry, 69(17), 5748–5755.

- Durham, T. B., & Miller, M. J. (2003). Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic. The Journal of Organic Chemistry, 68(1), 27-34.

- Galiano, S., et al. (2017). Optimization of Hydroxyethylamine Transition State Isosteres as Aspartic Protease Inhibitors by Exploiting Conformational Preferences. Journal of Medicinal Chemistry, 60(23), 9684–9699.

- Galiano, S., et al. (2017). Optimization of Hydroxyethylamine Transition State Isosteres as Aspartic Protease Inhibitors by Exploiting Conformational Preferences. Journal of Medicinal Chemistry, 60(23), 9684-9699.

- Saraf, M., & Pande, V. (2023). Comprehending the Structure, Dynamics, and Mechanism of Action of Drug-Resistant HIV Protease. Accounts of Chemical Research, 56(6), 637-648.

- Diastereoselective Reduction of a Chiral N-Boc-Protected δ-Amino-α,β-unsaturated γ-Keto Ester Phe-Gly Dipeptidomimetic. (2004). The Journal of Organic Chemistry, 69(17), 5748-5755.

-

HIV-1 protease. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

- H-A, P., et al. (2002). Hydroxyethylamine isostere of an HIV-1 protease inhibitor prefers its amine to the hydroxy group in binding to catalytic aspartates. A synchrotron study of HIV-1 protease in complex with a peptidomimetic inhibitor. Journal of Medicinal Chemistry, 45(7), 1432-1438.

- H-A, P., et al. (2002). Hydroxyethylamine Isostere of an HIV-1 Protease Inhibitor Prefers Its Amine to the Hydroxy Group in Binding to Catalytic Aspartates. A Synchrotron Study of HIV-1 Protease in Complex with a Peptidomimetic Inhibitor. Journal of Medicinal Chemistry, 45(7), 1432-1438.

- Wipf, P., & Fritch, P. C. (2003). HIV-1 protease: mechanism and drug discovery. Organic & Biomolecular Chemistry, 1(14), 2453-2461.

-

(2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid. (n.d.). LookChem. Retrieved January 12, 2026, from [Link]

- Crimmins, M. T., et al. (2014). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. The Journal of Organic Chemistry, 79(12), 5565-5578.

- Crimmins, M. T., et al. (2014). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. The Journal of Organic Chemistry, 79(12), 5565-5578.

- Process for the preparation of darunavir and darunavir intermediates. (n.d.). Google Patents.

- An Efficient Synthesis of Darunavir Substantially Free from Impurities: Synthesis and Characterization of Novel Impurities. (2016).

-

HIV-1 retropepsin. (n.d.). M-CSA. Retrieved January 12, 2026, from [Link]

-

(2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid. (n.d.). ChemBK. Retrieved January 12, 2026, from [Link]

- Expedient asymmetric synthesis of (2S,3S)-Boc-phenylalanine epoxide, a key intermediate for the synthesis of biologically active compounds. (2004). Tetrahedron: Asymmetry, 15(15), 2371-2375.

-

3-Amino-2-hydroxy-4-phenylbutanoic acid. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

- Yasuno, Y., et al. (2020). Stereoselective synthesis of (2s,3r)- And (2s,3s)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid. Heterocycles, 103(2), 564-573.

- Enantioselective synthesis of chiral BCPs. (2021). Chemical Society Reviews, 50(17), 9576-9593.

- Campos, K. R., et al. (2006). Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 128(11), 3538-3539.

- Durham, T. B., & Miller, M. J. (2003). Enantioselective synthesis of alpha-amino acids from N-tosyloxy beta-lactams derived from beta-keto esters. The Journal of Organic Chemistry, 68(1), 27-34.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Optimization of Hydroxyethylamine Transition State Isosteres as Aspartic Protease Inhibitors by Exploiting Conformational Preferences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. HIV-1 protease - Wikipedia [en.wikipedia.org]

- 5. scispace.com [scispace.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hydroxyethylamine isostere of an HIV-1 protease inhibitor prefers its amine to the hydroxy group in binding to catalytic aspartates. A synchrotron study of HIV-1 protease in complex with a peptidomimetic inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid|lookchem [lookchem.com]

- 12. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols | Semantic Scholar [semanticscholar.org]

- 15. Comprehending the Structure, Dynamics, and Mechanism of Action of Drug-Resistant HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CN107344944B - Method for preparing darunavir intermediate - Google Patents [patents.google.com]

- 17. chembk.com [chembk.com]

- 18. 3-Amino-2-hydroxy-4-phenylbutanoic acid | C10H13NO3 | CID 10987161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. US8829208B2 - Process for the preparation of darunavir and darunavir intermediates - Google Patents [patents.google.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

An In-Depth Technical Guide to N-Boc Protected Phenylbutyric Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc protected phenylbutyric acid derivatives represent a critical class of molecules in modern organic synthesis and medicinal chemistry. The tert-butyloxycarbonyl (Boc) protecting group offers a robust and versatile strategy for masking the reactivity of the amine functionality, enabling selective transformations at other positions of the phenylbutyric acid scaffold. This guide provides a comprehensive overview of the synthesis, characterization, and applications of these derivatives, with a focus on the underlying chemical principles and practical experimental considerations. Detailed protocols, mechanistic insights, and a survey of their therapeutic potential are presented to equip researchers with the knowledge required for their effective utilization in drug discovery and development.

Introduction: The Strategic Importance of N-Boc Protection in Phenylbutyric Acid Chemistry

Phenylbutyric acid and its derivatives have garnered significant attention in the pharmaceutical industry due to their diverse biological activities. 4-Phenylbutyric acid (4-PBA) itself is a histone deacetylase (HDAC) inhibitor and a chemical chaperone that has shown therapeutic potential in a range of diseases, including neurodegenerative disorders and cancer.[1][2] The modification of the phenylbutyric acid scaffold is a key strategy for developing novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.

The amino group, when present in phenylbutyric acid derivatives, is a highly reactive nucleophile and base.[3] This reactivity can interfere with desired chemical transformations elsewhere in the molecule. The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group widely used in organic synthesis to temporarily mask the reactivity of amines.[4][5] Its popularity stems from its ease of introduction, stability under a wide range of non-acidic conditions, and facile removal under mild acidic conditions.[5][6] This orthogonality allows for selective chemical manipulations, making N-Boc protected phenylbutyric acid derivatives invaluable intermediates in the synthesis of complex molecules.

This guide will delve into the core aspects of working with these important compounds, providing both foundational knowledge and practical insights for their successful application in a research setting.

Synthesis of N-Boc Protected Phenylbutyric Acid Derivatives

The synthesis of N-Boc protected phenylbutyric acid derivatives primarily involves two key stages: the synthesis of the aminophenylbutyric acid core and the subsequent protection of the amino group.

Synthesis of the Aminophenylbutyric Acid Scaffold

Several synthetic routes can be employed to prepare aminophenylbutyric acid isomers. A common approach for the synthesis of 4-amino-3-phenylbutyric acid, for example, involves a multi-step sequence starting from benzaldehyde and ethyl acetoacetate.[7]

Illustrative Synthetic Pathway for 4-amino-3-phenylbutyric acid:

Caption: A general synthetic scheme for 4-amino-3-phenylbutyric acid.

N-Boc Protection: Mechanism and Protocol

The protection of the amino group is typically achieved by reacting the aminophenylbutyric acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[8][]

Mechanism of N-Boc Protection:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks one of the carbonyl carbons of Boc₂O, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate eliminates a tert-butyl carbonate leaving group, which then decomposes to carbon dioxide and tert-butoxide. The base serves to neutralize the protonated amine formed during the reaction.[8]

Caption: Simplified mechanism of N-Boc protection of an amine.

Detailed Experimental Protocol for N-Boc Protection:

-

Dissolution: Dissolve the aminophenylbutyric acid in a suitable solvent system, such as a mixture of dioxane and water or tetrahydrofuran (THF).[][10]

-

Basification: Add a base, such as sodium hydroxide, sodium bicarbonate, or triethylamine, to the solution to maintain alkaline conditions.[]

-

Addition of Boc₂O: Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture, typically at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, perform an aqueous work-up to remove excess reagents and byproducts. This usually involves extraction with an organic solvent like ethyl acetate.[10]

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-Boc protected phenylbutyric acid derivative.

Table 1: Common Reagents and Conditions for N-Boc Protection

| Reagent | Base | Solvent | Temperature | Typical Yield |

| Boc₂O | NaOH/NaHCO₃ | Dioxane/Water | Room Temp | High |

| Boc₂O | Triethylamine (TEA) | Dichloromethane (DCM) | Room Temp | High |

| Boc₂O | 4-DMAP (catalyst) | Acetonitrile | Room Temp | High[4] |

| Boc₂O | --- | Solvent-free | Room Temp | High[11] |

Deprotection of the N-Boc Group

The removal of the Boc group is a crucial step to liberate the free amine for subsequent reactions or to obtain the final active pharmaceutical ingredient. The acid-lability of the Boc group allows for its selective cleavage under mild conditions.[4]

Mechanism of N-Boc Deprotection

The deprotection is an acid-catalyzed process. The carbonyl oxygen of the Boc group is first protonated by a strong acid, which makes the tert-butyl group a better leaving group. The C-O bond then cleaves to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[3]

Caption: Stepwise mechanism of acid-catalyzed N-Boc deprotection.

Common Deprotection Methods and Protocols

A variety of acidic reagents can be used for Boc deprotection, with the choice depending on the sensitivity of other functional groups in the molecule.

Table 2: Common Reagents for N-Boc Deprotection

| Reagent | Solvent | Conditions | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp, 30 min | Very common and efficient.[4][8] |

| Hydrochloric Acid (HCl) | Methanol or Ethyl Acetate | Room Temp | Often used to generate the hydrochloride salt.[4] |

| Oxalyl Chloride | Methanol | Room Temp, 1-4 h | A mild alternative.[12][13] |

| Silica Gel | Toluene | Reflux | A heterogeneous and selective method.[14] |

| Thermal Deprotection | High Temperature (Flow) | Solvent-free or in a high-boiling solvent | Can be useful for certain substrates.[15] |

Detailed Experimental Protocol for TFA-mediated Deprotection:

-

Dissolution: Dissolve the N-Boc protected phenylbutyric acid derivative in dichloromethane (DCM).

-

Addition of TFA: Add trifluoroacetic acid (TFA) to the solution, typically in a 1:1 or 1:4 ratio with DCM.[8]

-

Reaction: Stir the reaction mixture at room temperature for 30 minutes to an hour. The evolution of carbon dioxide gas is often observed.[3]

-

Removal of Volatiles: Remove the solvent and excess TFA under reduced pressure.

-

Work-up: The resulting amine salt can be used directly or neutralized with a base to obtain the free amine.

Characterization of N-Boc Protected Phenylbutyric Acid Derivatives

The successful synthesis and purification of these derivatives must be confirmed by appropriate analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for structural elucidation. The presence of the Boc group is confirmed by a characteristic singlet in the ¹H NMR spectrum around 1.4 ppm, corresponding to the nine equivalent protons of the tert-butyl group. In the ¹³C NMR spectrum, the quaternary carbon and the methyl carbons of the tert-butyl group will also be present at their characteristic chemical shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic C=O stretching vibration for the carbamate group, typically in the range of 1680-1720 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, confirming the addition of the Boc group (a mass increase of 100.12 g/mol ).

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized compound.

Applications in Drug Development

N-Boc protected phenylbutyric acid derivatives are crucial intermediates in the synthesis of a wide array of pharmacologically active compounds.

-

Peptide Synthesis: N-Boc protected amino acids are fundamental building blocks in solid-phase and solution-phase peptide synthesis.[]

-

Development of Novel HDAC Inhibitors: The phenylbutyric acid scaffold is a known HDAC inhibitor.[16] The N-Boc protected derivatives allow for the modification of other parts of the molecule to improve potency and selectivity.

-

Synthesis of GABA Analogs: These derivatives can serve as precursors for the synthesis of conformationally constrained GABA analogs, which are of interest in neuroscience research.[17]

-

Preparation of Heterocyclic Compounds: They are used in the synthesis of novel heterocyclic chemotypes with potential pharmacological relevance.[18]

Conclusion

N-Boc protected phenylbutyric acid derivatives are indispensable tools in modern organic and medicinal chemistry. A thorough understanding of their synthesis, deprotection, and characterization is essential for their effective use in the development of new therapeutics. The methodologies and insights provided in this guide are intended to serve as a valuable resource for researchers in this exciting and rapidly evolving field.

References

- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.

- tert-Butyloxycarbonyl protecting group. Wikipedia.

- The Role of t-Boc Protection in Organic Synthesis Applic

- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

- Deprotection of N-Boc Groups Under Continuous Flow High Temper

- BOC Protection and Deprotection. J&K Scientific LLC.

-

Selective Deprotection of N-Boc Catalyzed by Silica Gel. Source not specified. [Link]

- The Indispensable Role of the Boc Protecting Group in Modern Organic Synthesis. Benchchem.

- Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegener

- Boc Protecting Group for Amines. Chemistry Steps.

- Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications.

- Phenylbutyric Acid: Simple Structure - Multiple Effects. Bentham Science Publisher.

- BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis... BOC Sciences Amino Acid.

- Synthesis of N-BOC amines by various routes.

- Preparation method for 4-amino-3-phenylbutyric acid.

- Synthesis of N‐Boc protected amino acid 20...

- What are the synthesis methods of N-BOC-piperidine-4-carboxylic acid?. Guidechem.

- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.

- Applications of ortho-phenylisonitrile and ortho-N-Boc aniline for the two-step preparation of novel bis-heterocyclic chemotypes. PubMed.

Sources

- 1. [PDF] Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases | Semantic Scholar [semanticscholar.org]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google Patents [patents.google.com]

- 8. jk-sci.com [jk-sci.com]

- 10. Page loading... [guidechem.com]

- 11. researchgate.net [researchgate.net]

- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Applications of ortho-phenylisonitrile and ortho-N-Boc aniline for the two-step preparation of novel bis-heterocyclic chemotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereochemistry of 3-amino-2-hydroxy-4-phenyl-butyric acid

An In-Depth Technical Guide to the

Abstract

3-amino-2-hydroxy-4-phenyl-butyric acid (AHPBA) is a non-proteinogenic amino acid that serves as a cornerstone chiral building block in modern medicinal chemistry. Its structural complexity, arising from two adjacent stereocenters, gives rise to four distinct stereoisomers, each with unique spatial arrangements and, consequently, divergent biological activities. The most prominent example is the (2S,3R)-isomer, which forms the core of Bestatin, a potent inhibitor of various aminopeptidases.[1][2] This guide provides a comprehensive technical exploration of the stereochemistry of AHPBA, intended for researchers, scientists, and drug development professionals. We will dissect the nuances of its stereoisomers, delve into methodologies for stereoselective synthesis, and detail the analytical techniques required for their separation and characterization.

Foundational Stereochemistry: The Four Isomers of AHPBA

The structure of 3-amino-2-hydroxy-4-phenyl-butyric acid contains two chiral centers at the C2 and C3 positions. This results in the existence of 2² = 4 possible stereoisomers. These isomers exist as two pairs of enantiomers.

-

Chiral Center C2: Bonded to a hydroxyl (-OH) group, a carboxyl (-COOH) group, a hydrogen atom, and the C3 carbon.

-

Chiral Center C3: Bonded to an amino (-NH2) group, a benzyl (-CH2Ph) group, a hydrogen atom, and the C2 carbon.

The spatial orientation of the substituents around these two centers dictates the molecule's overall shape and its ability to interact with chiral biological targets like enzyme active sites.

Nomenclature: R/S and Erythro/Threo

The four stereoisomers are systematically defined using the Cahn-Ingold-Prelog (R/S) nomenclature. Additionally, the relative stereochemistry of the substituents on the C2-C3 bond is often described using the erythro/threo nomenclature, which compares the arrangement to the Fischer projections of the sugars erythrose and threose.[3][4]

-

Erythro Isomers: The hydrogen atoms (or, conversely, the -OH and -NH2 groups) are on the same side in the Fischer projection. This corresponds to the (2S,3S) and (2R,3R) pair.

-

Threo Isomers: The hydrogen atoms are on opposite sides in the Fischer projection. This corresponds to the (2S,3R) and (2R,3S) pair.

The relationship between these isomers is critical: any two isomers that are not enantiomers of each other are diastereomers.[5] Diastereomers have different physical properties (e.g., melting point, solubility, NMR spectra), which allows for their separation using standard chromatographic techniques.

Visualization of Stereoisomers

The four stereoisomers and their relationships are visualized below.

Caption: Stereoisomers of AHPBA and their relationships.

Biological Significance of Individual Stereoisomers

Stereochemistry is paramount to the biological function of AHPBA derivatives. In the context of inhibiting aminopeptidases, the (2S) configuration is strongly correlated with potent activity.[1] The (2S,3R)-isomer is the natural configuration found in Bestatin, [(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-leucine, a powerful inhibitor of enzymes like aminopeptidase B and leucine aminopeptidase.[1] This stereochemical preference highlights the precise three-dimensional fit required for interaction with the enzyme's active site, where the α-hydroxy-β-amino acid moiety coordinates with a catalytic zinc atom.[2]

| Configuration | Common Name/Derivative | Relative Stereochemistry | Biological Significance |

| (2S,3R) | Bestatin Core | Threo | Potent inhibitor of aminopeptidases.[1] |

| (2R,3S) | Enantiomer of Bestatin Core | Threo | Significantly lower inhibitory activity. |

| (2S,3S) | Allophenylnorstatin[6] | Erythro | Exhibits strong inhibitory activity, but often less than the (2S,3R) isomer.[1] |

| (2R,3R) | Enantiomer of Allophenylnorstatin | Erythro | Generally shows weak or no activity. |

Stereoselective Synthesis Strategies

Controlling the stereochemical outcome during synthesis is the primary challenge and goal for chemists working with AHPBA. The objective is typically to maximize the yield of a single desired diastereomer (diastereoselective synthesis) and to produce it in high enantiomeric excess (enantioselective synthesis).

A common and effective approach is the Nitroaldol (Henry) Reaction , which forms the C2-C3 bond by reacting a nitromethane derivative with a protected D-phenylalanine aldehyde (Boc-D-Phe-H).[7] The choice of reagents and reaction conditions dictates the diastereoselectivity.

Workflow for Diastereoselective Synthesis of (2S,3R)-AHPBA Precursor

The following workflow illustrates a field-proven method for achieving high diastereoselectivity. The key is the formation of a rigid cyclic intermediate (an oxazolidine) that locks the relative stereochemistry, allowing for easy separation of the desired trans product from the minor cis isomer.[7]

Caption: Diastereoselective synthesis workflow.

Experimental Protocol: Diastereoselective Nitroaldol Reaction

This protocol is adapted from methodologies proven to yield high diastereomeric ratios.[7]

Objective: To synthesize the N,O-protected precursor to (2S,3R)-AHPBA with high diastereoselectivity.

Materials:

-

Boc-D-phenylalaninal (Boc-D-Phe-H)

-

Nitromethane (CH₃NO₂)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

15-crown-5

-

2,2-dimethoxypropane

-

Anhydrous diethyl ether/hexane

-

Silica gel for column chromatography

Procedure:

-

Nitroaldol Condensation: a. Suspend sodium hydride in a mixture of anhydrous diethyl ether/hexane under an inert atmosphere (e.g., Argon). b. Add 15-crown-5 to the suspension, followed by the dropwise addition of nitromethane. Stir until the evolution of hydrogen gas ceases. c. Cool the reaction mixture to 0 °C and add a solution of Boc-D-Phe-H in diethyl ether dropwise. d. Allow the reaction to stir for several hours, monitoring by TLC until the starting material is consumed. e. Carefully quench the reaction with saturated aqueous ammonium chloride and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Cyclization to Oxazolidine: a. Dissolve the crude nitro alcohol product in 2,2-dimethoxypropane. b. Add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid). c. Stir at room temperature until TLC analysis indicates the formation of the oxazolidine products. d. Neutralize the acid, remove the solvent under reduced pressure.

-

Purification and Diastereomer Separation: a. The crude mixture of trans and cis oxazolidines is purified by flash column chromatography on silica gel. b. Causality: The diastereomers have different polarities due to their different shapes, allowing them to be separated. The trans-oxazolidine is typically the major product and can be isolated in high purity (>16:1 d.r.).[7]

-

Validation: a. The diastereomeric ratio of the crude product should be determined by ¹H NMR spectroscopy before purification. b. The stereochemistry of the purified trans-oxazolidine can be confirmed by advanced NMR techniques (e.g., NOESY) or by proceeding with the synthesis to the known AHPBA isomer and comparing its properties.

Analytical Methods for Stereochemical Analysis

Robust analytical methods are essential to confirm the stereochemical identity and purity of AHPBA isomers.

NMR Spectroscopy for Diastereomer Differentiation

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between diastereomers. Since diastereomers are chemically distinct, the protons and carbons in their respective structures exist in different electronic environments, leading to different chemical shifts.

For AHPBA, the signals for the protons at C2 and C3 (H-2 and H-3) are particularly informative. The coupling constant between these two protons (³JH2-H3) often differs significantly between erythro and threo isomers due to the different dihedral angles as predicted by the Karplus equation. This allows for the confident assignment of relative stereochemistry.

Chiral HPLC for Enantiomer Separation

Enantiomers have identical physical properties in a non-chiral environment and thus cannot be separated by standard chromatography. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for separating enantiomers and determining enantiomeric excess (e.e.).

The separation is achieved using a Chiral Stationary Phase (CSP). These phases contain a single enantiomer of a chiral molecule that can interact diastereomerically with the analytes. The transient diastereomeric complexes formed between the CSP and each enantiomer of AHPBA have different stabilities, leading to different retention times.

Common CSPs for Amino Acid Derivatives:

-

Cyclodextrin-based columns (e.g., CYCLOBOND): Utilizes inclusion complexation.[8]

-

Macrocyclic antibiotic-based columns (e.g., CHIROBIOTIC): Offers multiple interaction modes including hydrogen bonding and steric repulsion.[8]

-

Pirkle-type columns: Based on π-π interactions.

Protocol: Chiral HPLC Separation of AHPBA Enantiomers

Objective: To separate the enantiomers of an AHPBA sample and determine the enantiomeric excess.

Instrumentation & Materials:

-

HPLC system with UV detector

-

Chiral stationary phase column (e.g., CHIROBIOTIC T or similar)

-

HPLC-grade mobile phase solvents (e.g., methanol, ethanol, acetonitrile, water)

-

Mobile phase additives (e.g., trifluoroacetic acid (TFA), acetic acid)

Procedure:

-

Column Selection: Choose a CSP known to be effective for underivatized or N-blocked amino acids. A CHIROBIOTIC column is a strong starting point.[8]

-

Mobile Phase Preparation: a. A typical starting mobile phase for polar compounds on a CHIROBIOTIC column is a mixture of an organic solvent (e.g., methanol) and a small percentage of an acidic modifier (e.g., 0.1% TFA or acetic acid). b. Causality: The acid serves to protonate the amino and carboxyl groups, ensuring consistent ionization state and improving peak shape.

-

Sample Preparation: Dissolve a small amount of the AHPBA sample in the mobile phase to a concentration of ~1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

-

Analysis: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Inject 5-10 µL of the sample. c. Run the analysis isocratically. Monitor the elution at a suitable wavelength (e.g., ~210 nm or ~254 nm for the phenyl group).

-

Optimization: a. If separation is poor, adjust the mobile phase composition. Increasing the polarity (e.g., adding water) or changing the organic modifier can significantly impact resolution. b. The type and concentration of the acidic modifier can also be varied to optimize selectivity.

-

Data Interpretation: a. Identify the two peaks corresponding to the enantiomers. b. Calculate the enantiomeric excess (e.e.) using the peak areas (A1 and A2): e.e. (%) = |(A1 - A2) / (A1 + A2)| * 100

Conclusion